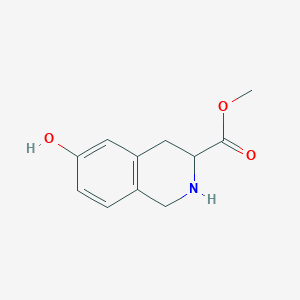
Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a compound that belongs to the family of tetrahydroisoquinoline derivatives. It has been extensively studied for its potential therapeutic applications in various diseases.
作用机制
Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate exerts its effects by modulating various neurotransmitters and signaling pathways in the brain. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which are important neurotransmitters involved in mood regulation. It also inhibits the aggregation of amyloid beta, which is a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which are important neurotransmitters involved in mood regulation. It also inhibits the aggregation of amyloid beta, which is a hallmark of Alzheimer's disease. In addition, it has been shown to have neuroprotective properties and can protect against oxidative stress.
实验室实验的优点和局限性
Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It also has a low toxicity profile, which makes it suitable for in vitro and in vivo experiments. However, it has some limitations as well. It is relatively unstable and can degrade over time, which can affect the reproducibility of experiments. In addition, it has limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate. One direction is to further investigate its potential therapeutic applications in various diseases such as Parkinson's disease, Alzheimer's disease, and depression. Another direction is to explore its mechanism of action in more detail and identify new targets for its therapeutic effects. In addition, there is a need to develop more stable and water-soluble derivatives of Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate that can be used in a wider range of experiments.
合成方法
Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate can be synthesized by several methods. One of the most commonly used methods involves the condensation of 2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylic acid with methyl 3-oxobutanoate in the presence of a catalyst. Another method involves the reduction of 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid methyl ester with sodium borohydride.
科学研究应用
Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate has been studied for its potential therapeutic applications in various diseases such as Parkinson's disease, Alzheimer's disease, and depression. It has been shown to have neuroprotective properties and can inhibit the aggregation of amyloid beta, which is a hallmark of Alzheimer's disease. It has also been shown to increase dopamine levels in the brain, which is beneficial in Parkinson's disease.
属性
CAS 编号 |
152495-61-9 |
|---|---|
产品名称 |
Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate |
分子式 |
C11H13NO3 |
分子量 |
207.23 g/mol |
IUPAC 名称 |
methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate |
InChI |
InChI=1S/C11H13NO3/c1-15-11(14)10-5-8-4-9(13)3-2-7(8)6-12-10/h2-4,10,12-13H,5-6H2,1H3 |
InChI 键 |
UFBYZIGTTYMVBM-UHFFFAOYSA-N |
SMILES |
COC(=O)C1CC2=C(CN1)C=CC(=C2)O |
规范 SMILES |
COC(=O)C1CC2=C(CN1)C=CC(=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



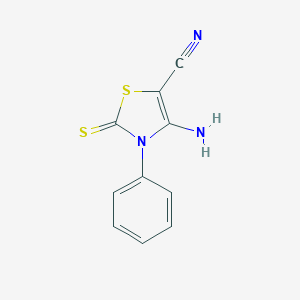





![1,4-Diazabicyclo[2.2.2]octane-d12](/img/structure/B180356.png)
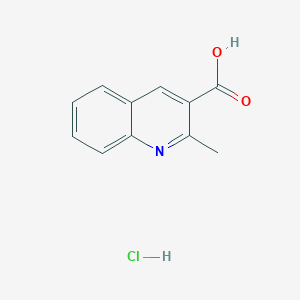
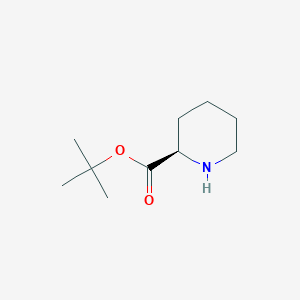
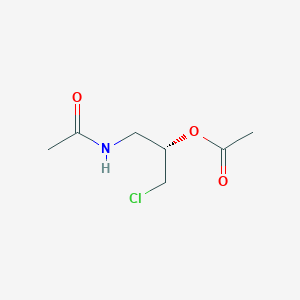

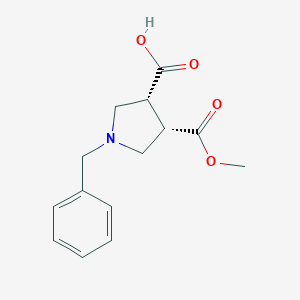
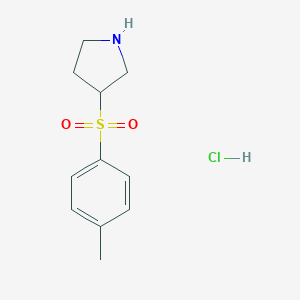
![8H-Cyclopent[a]acenaphthylen-8-one, 6b,7-dihydro-6b-hydroxy-1,6,7,9-tetramethyl-](/img/structure/B180367.png)